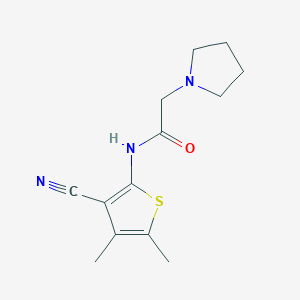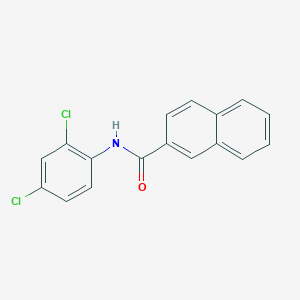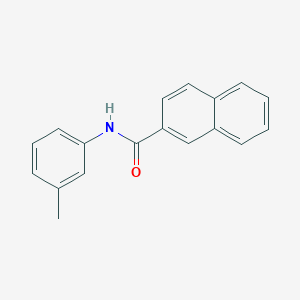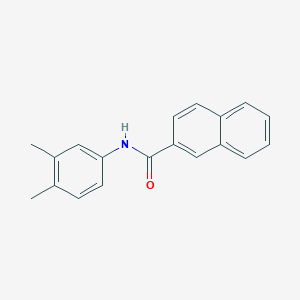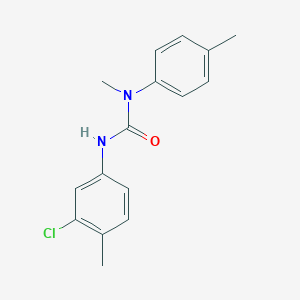
3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea, also known as CMU, is a synthetic compound that has been widely studied for its potential applications in the field of neuroscience. This compound belongs to the family of aryl ureas and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea involves the inhibition of calcium influx in neurons. This inhibition is achieved by blocking the L-type voltage-gated calcium channels in the cell membrane. This, in turn, leads to a decrease in the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal excitability.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of calcium influx in neurons, and the regulation of neuronal excitability. Additionally, this compound has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea in lab experiments is its ability to selectively target the L-type voltage-gated calcium channels in neurons. This makes it a useful tool for studying the role of calcium channels in neuronal function and the development of new treatments for neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Direcciones Futuras
There are several future directions for research on 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea. One area of interest is the development of new analogs with improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and depression. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on neuronal function.
Métodos De Síntesis
The synthesis of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4-methylphenylamine in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea has been extensively studied for its potential applications in the field of neuroscience. It has been found to exhibit a range of pharmacological effects, including the modulation of neurotransmitter release and the inhibition of calcium influx in neurons. These effects make this compound a potential candidate for the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-11-4-8-14(9-5-11)19(3)16(20)18-13-7-6-12(2)15(17)10-13/h4-10H,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNQEJHDGRUUEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine](/img/structure/B496946.png)
![3-(4-chlorobenzyl)-6-methyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496947.png)
![7-(3-methoxyphenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B496951.png)
![5-[2-(4-chlorophenyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B496957.png)
![8-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B496959.png)
![diethyl 2-{[(4-methylpiperazino)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B496960.png)
![Ethyl 4,5-dimethyl-2-{[(4-methyl-1-piperazinyl)carbothioyl]amino}-3-thiophenecarboxylate](/img/structure/B496961.png)
